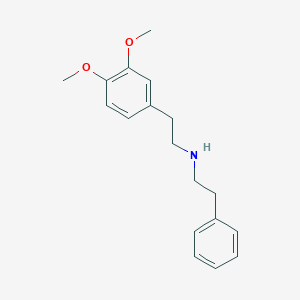

2-(3,4-dimethoxyphenyl)-N-(2-phenylethyl)ethanamine

Description

Properties

IUPAC Name |

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-phenylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23NO2/c1-20-17-9-8-16(14-18(17)21-2)11-13-19-12-10-15-6-4-3-5-7-15/h3-9,14,19H,10-13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCOKWUVYKBPATN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CCNCCC2=CC=CC=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90276898 | |

| Record name | AN-465/43411221 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90276898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63925-47-3 | |

| Record name | AN-465/43411221 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90276898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Substrate Selection

The hydrogenation of 3,4-dimethoxyphenylacetonitrile (veratryl cyanide) with 2-phenylethylamine represents a direct route to the target compound. This method parallels the industrial synthesis of N-methylhomoveratrylamine, where veratryl cyanide is hydrogenated in the presence of excess methylamine over nickel or palladium catalysts. Substituting methylamine with 2-phenylethylamine enables the formation of the N-phenethyl derivative. The reaction proceeds via imine intermediates, with hydrogen pressure (50–300 bar) and temperature (50–160°C) critical for suppressing byproducts like primary or tertiary amines.

Catalyst Systems

-

Nickel Catalysts : Unsupported nickel catalysts (≥70% Ni) facilitate continuous hydrogenation at 100–220 bar and 50–100°C, achieving 85–90% yields. Cobalt-doped nickel variants enhance selectivity by reducing decomposition at elevated temperatures.

-

Palladium on Alumina : Supported Pd (0.5–5 wt%) operates efficiently at 70–160°C and 50–270 bar, with methanol or N-methylpyrrolidone as solvents. Pd/Al₂O₃ catalysts demonstrate superior longevity, maintaining >90% yield over 1,000 hours in continuous flow reactors.

Industrial Optimization

Large-scale production employs tubular reactors with fixed-bed catalysts, achieving throughputs of 4–8 kg veratryl cyanide per 100 L catalyst hourly. Post-reaction purification involves vacuum distillation (1–15 mbar) to isolate the secondary amine, minimizing residual primary amine content to <1%.

Reductive Amination of Aldehydes with Amines

Palladium-Catalyzed Coupling Under Atmospheric Hydrogen

Reductive amination of 3,4-dimethoxyphenethylamine with benzaldehyde using a silicon-nanostructure-supported palladium catalyst (SiNS–Pd) provides a high-yield, low-pressure alternative. The reaction occurs in 2-propanol at 40°C under H₂ (0.1 MPa), achieving quantitative conversion without overalkylation.

Procedure and Conditions

-

Substrate Ratio : A 1:1.2 molar ratio of amine to aldehyde ensures complete conversion.

-

Catalyst Loading : 0.02–0.05 mol% Pd suffices, with SiNS–Pd enabling reuse for multiple cycles without activity loss.

-

Workup : Solvent evaporation followed by chromatography (silica gel, ethyl acetate/hexane) yields >95% pure product.

Microflow Applications

A gas–liquid–solid triphasic flow reactor (43 μL channel volume) achieves multigram-scale synthesis (∼4 g/day) with a turnover number (TON) of 4.0 × 10⁴. This method reduces reaction times to ∼1 second, highlighting its suitability for high-throughput applications.

Alkylation of Phenethylamine with Halogenated Intermediates

Challenges and Mitigation

-

Solvent Selection : Anhydrous dichloromethane or THF prevents hydrolysis of the alkyl halide.

-

Base Compatibility : Triethylamine or K₂CO₃ neutralizes HBr, driving the reaction to completion.

-

Purification : Recrystallization from isopropanol or column chromatography removes unreacted starting materials.

Comparative Analysis of Synthetic Methods

Yield and Scalability

Cost and Environmental Impact

-

Hydrogenation : High energy costs due to pressure requirements but favored for bulk production.

-

Reductive Amination : Lower energy input and solvent recyclability make it environmentally preferable.

-

Alkylation : Generates stoichiometric HBr waste, necessitating neutralization and disposal.

Industrial-Scale Production Considerations

Chemical Reactions Analysis

Types of Reactions

2-(3,4-dimethoxyphenyl)-N-(2-phenylethyl)ethanamine can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, particularly at the aromatic ring positions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemical Synthesis and Applications

Building Block in Organic Synthesis

The compound serves as a crucial intermediate in the synthesis of various organic molecules. It is particularly noted for its role in producing cardiovascular drugs such as verapamil and bevacolol. The synthesis typically involves the reaction of 3,4-dimethoxybenzaldehyde with phenethylamine under reductive amination conditions, often using reducing agents like sodium cyanoborohydride or hydrogen with palladium on carbon as a catalyst .

Reactivity and Functionalization

2-(3,4-dimethoxyphenyl)-N-(2-phenylethyl)ethanamine can undergo several chemical reactions:

- Oxidation : Can be oxidized to yield carboxylic acids using reagents such as potassium permanganate.

- Reduction : Reduction reactions can produce alcohols or amines using lithium aluminum hydride.

- Substitution : Nucleophilic substitution reactions are possible at the aromatic ring positions, allowing for further functionalization.

Biological Applications

Investigations into Biological Activity

The compound has been explored for its potential biological effects, particularly its interaction with various enzymes and receptors. Research indicates that it may influence neurotransmitter systems, which is vital in understanding its implications for neurological disorders. For instance, it has been studied as a methylated metabolite of dopamine, showing potential as an inhibitor of brain mitochondrial respiration relevant to Parkinson's disease research .

Therapeutic Potential

In medicinal chemistry, this compound is being investigated for its therapeutic effects. Studies suggest it may have applications in treating conditions such as congestive heart failure and hypertension due to its pharmacological properties that modulate cardiovascular function .

Industrial Applications

Material Development

The compound is also utilized in the development of new materials and chemical processes. Its unique chemical structure allows for innovative applications in creating functional materials that can be used in various industrial settings.

Case Study 1: Cardiovascular Drug Development

A study highlighted the synthesis of this compound as a precursor for cardiovascular drugs. The research demonstrated effective synthetic routes that optimized yield and purity while maintaining the compound's efficacy in biological assays .

Case Study 2: Neuroprotective Properties

Another investigation focused on the neuroprotective properties of this compound. It was found to inhibit mitochondrial dysfunction associated with neurodegenerative diseases. This study utilized both in vitro and in vivo models to assess the compound's impact on cellular health and function .

Summary Table of Applications

| Application Area | Specific Uses | Key Findings |

|---|---|---|

| Chemistry | Organic synthesis (e.g., cardiovascular drugs) | Used as an intermediate; effective synthetic routes identified. |

| Biology | Neurotransmitter modulation | Potential therapeutic effects observed; interactions with enzymes studied. |

| Medicine | Treatment of cardiovascular diseases | Investigated for efficacy in managing heart-related conditions. |

| Industry | Material development | Innovative uses in creating functional materials noted. |

Mechanism of Action

The mechanism of action of 2-(3,4-dimethoxyphenyl)-N-(2-phenylethyl)ethanamine involves its interaction with specific molecular targets, such as receptors or enzymes. These interactions can modulate various biochemical pathways, leading to the observed effects. The exact pathways and targets depend on the specific context of its application.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Structural Analogues

Pharmacological and Receptor Binding Profiles

- Serotonergic Activity : The 3,4-dimethoxy substitution is critical for serotonin receptor (5-HT2A/2C) binding, as seen in 3,4-dimethoxyphenethylamine . However, the N-(2-phenylethyl) group in the target compound may sterically hinder receptor interactions, reducing potency compared to simpler analogues .

- Dopaminergic Effects : Methylation of the nitrogen atom (e.g., N-methyl-2-(3,4-dimethoxyphenyl)ethylamine) enhances dopamine receptor affinity, whereas bulkier substituents like 2-phenylethyl may shift selectivity toward trace amine-associated receptors (TAARs) .

- Metabolic Stability: Fluorinated derivatives (e.g., 3-fluorobenzyl-substituted analogues) exhibit prolonged half-lives due to resistance to oxidative metabolism, a property absent in non-halogenated compounds .

Biological Activity

2-(3,4-Dimethoxyphenyl)-N-(2-phenylethyl)ethanamine, also known as a derivative of phenethylamine, is an organic compound that has garnered interest due to its potential biological activities. This compound features both methoxy groups and a phenylethylamine backbone, which may confer unique pharmacological properties. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is . Its structure includes a dimethoxy-substituted phenyl ring attached to a phenethylamine moiety. This structural complexity suggests potential interactions with various biological targets.

The biological activity of this compound is primarily attributed to its interactions with neurotransmitter systems. Studies indicate that it may modulate the serotonin and dopamine pathways, which are crucial in regulating mood and behavior. The specific mechanisms include:

- Serotonin Receptor Modulation : The compound shows affinity for serotonin receptors, particularly 5-HT_2A and 5-HT_2C receptors. These interactions can influence mood and anxiety levels.

- Dopaminergic Activity : It may also affect dopamine neurotransmission, which is significant in the context of neuropsychiatric disorders.

Biological Activity Overview

| Activity | Description |

|---|---|

| Neurotransmitter Modulation | Alters serotonin and dopamine levels, impacting mood and anxiety behavior. |

| Potential Therapeutic Uses | Investigated for applications in treating neurological disorders like Parkinson's disease. |

| Inhibitory Effects | Exhibits inhibitory effects on mitochondrial respiration, which could be relevant in neurodegenerative conditions. |

Case Studies and Research Findings

Several studies have highlighted the biological effects of this compound:

-

Neurochemical Studies in Zebrafish :

A study assessed the behavioral and neurochemical effects of various N-benzyl derivatives of phenethylamines in zebrafish models. The results indicated that certain derivatives significantly altered locomotion and anxiety-like behaviors while modulating serotonin turnover ( ). These findings suggest that similar compounds could have therapeutic implications for treating anxiety disorders. -

Parkinson’s Disease Research :

Research has identified this compound as a potent inhibitor of brain mitochondrial respiration. This activity positions it as a candidate for further studies in the context of Parkinson's disease, where mitochondrial dysfunction is a critical factor ( ). -

Structural Activity Relationship (SAR) :

An investigation into the structure-activity relationships of various phenethylamine derivatives indicated that modifications to the methoxy groups significantly influenced their receptor binding affinities and biological activities ( ). This highlights the importance of chemical structure in determining pharmacological effects.

Comparative Analysis with Similar Compounds

| Compound | Key Features | Biological Activity |

|---|---|---|

| 2-Phenylethylamine | Simple phenethylamine structure | Basic neurotransmitter activity |

| 3,4-Dimethoxyphenethylamine | Contains methoxy groups | Enhanced serotonergic activity |

| This compound | Complex structure with dual functionalities | Potential for treating neurological disorders |

Q & A

Q. What are the established synthetic routes for 2-(3,4-dimethoxyphenyl)-N-(2-phenylethyl)ethanamine, and what analytical methods are critical for confirming its structural integrity?

The synthesis typically involves reductive amination between 3,4-dimethoxyphenethylamine and phenylacetaldehyde derivatives. Key steps include protecting group strategies for methoxy functionalities and purification via column chromatography. Structural confirmation requires a combination of 1H/13C NMR (to verify aromatic methoxy groups and ethylamine backbone), FT-IR (to identify amine and methoxy stretches), and high-resolution mass spectrometry (HRMS) for molecular ion validation. Residual solvents and purity are assessed via HPLC-UV or GC-MS .

Q. How can researchers utilize spectroscopic techniques (NMR, IR, MS) to differentiate this compound from structurally similar compounds?

- NMR : Distinct splitting patterns in the aromatic region (e.g., 6.5–7.3 ppm for phenyl groups) and methoxy singlet (~3.8 ppm) help differentiate from analogs like 2-(3,4-dichlorophenyl)ethanamine.

- IR : Absence of carbonyl stretches (1650–1750 cm⁻¹) excludes amide derivatives.

- MS : Fragmentation patterns (e.g., loss of methoxy groups or ethylamine side chains) provide structural clues. Cross-referencing with databases like PubChem ensures accuracy .

Q. What in vitro assays are recommended for initial pharmacological screening of this compound's interaction with adrenergic receptors?

Use radioligand binding assays with α₁/α₂- or β-adrenergic receptor subtypes expressed in CHO or HEK293 cells. Competitive displacement of labeled agonists (e.g., [³H]-clonidine for α₂) quantifies affinity (Ki). Functional activity is assessed via cAMP accumulation assays (for β-receptors) or calcium flux measurements (for α₁). Include positive controls (e.g., norepinephrine) and validate results with orthogonal methods like BRET-based biosensors .

Advanced Research Questions

Q. What methodological considerations are essential for designing structure-activity relationship (SAR) studies to optimize the bioactivity of derivatives?

- Scaffold diversification : Introduce substituents at the phenyl ring (e.g., halogenation, hydroxylation) or modify the ethylamine chain (e.g., alkylation, cyclization).

- Computational modeling : Use docking studies (e.g., AutoDock Vina) to predict binding poses in adrenergic receptors.

- Pharmacokinetic screening : Prioritize derivatives with favorable Lipinski’s Rule of Five compliance and aqueous solubility (measured via shake-flask method). Validate SAR trends using multivariate statistical analysis .

Q. How can in vitro hepatic microsomal models be applied to assess the metabolic stability and potential metabolites of this compound?

Incubate the compound with human liver microsomes (HLM) in NADPH-supplemented buffer. Analyze time-dependent degradation via LC-MS/MS to calculate intrinsic clearance (Clₘₐₜ). Metabolite identification uses HRMS/MS fragmentation and comparison with synthetic standards. Key metabolic pathways likely involve O-demethylation (via CYP2D6/3A4) or amine oxidation .

Q. What experimental strategies are effective in elucidating the blood-brain barrier (BBB) permeability of this compound using in vivo models?

- In situ perfusion : Measure brain uptake in rodents via carotid artery injection followed by LC-MS quantification.

- P-gp efflux assays : Use MDCK-MDR1 cells to assess P-glycoprotein interaction.

- PET imaging : Radiolabel the compound (e.g., with ¹¹C) to track real-time BBB penetration in non-human primates .

Q. How should researchers approach resolving contradictory data regarding the compound's receptor affinity profiles across different assay systems?

Conduct cross-validation studies using:

- Cell-line specificity : Compare results in CHO vs. HEK293 cells to rule out receptor overexpression artifacts.

- Assay conditions : Standardize buffer pH, temperature, and co-factor concentrations.

- Orthogonal methods : Pair radioligand binding with functional assays (e.g., GTPγS binding). Use Bayesian statistical models to reconcile discrepancies and identify confounding variables .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.